Scientific Field: Oncology, Molecular Medicine.
Application Summary: Olaparib is a pioneering cancer drug that targets an inherited genetic mutation.
Methods of Application: The drug has been approved for women with ovarian cancer and inherited mutations to the BRCA breast cancer genes.
Results: The development of Olaparib represents a real scientific breakthrough.
Scientific Field: Oncology, Breast Cancer Research.
Methods of Application: The study was conducted to investigate the effects of WEE1 inhibition, which might be used to augment the effects of drugs targeting DNA repair protein.
Scientific Field: Nanomedicine, Drug Delivery.
Application Summary: A method has been developed to quantify Olaparib encapsulated in ferritin-nano-carriers during the nano-drug development.
Methods of Application: The method has been applied to quantify Olaparib encapsulated in ferritin-nano-carriers during the nano-drug development.
Methods of Application: The drug is being tested in clinical trials for its effectiveness in other groups of patients.
Application Summary: A study suggested that the WEE1 inhibitor, AZD1775, could be used to increase the sensitivity of TNBC cells to Olaparib.
Methods of Application: The study investigated the anti-tumor effects of AZD1775 and its potential to potentiate the sensitivity to Olaparib via the modulation of DNA damage response in TNBC cells.
Application Summary: A clinical trial named LUCY investigated the real-world effectiveness and safety of Olaparib in BRCA-mutated, HER2-negative metastatic breast cancer.
Methods of Application: The trial was conducted in a real-world setting, providing valuable data on the effectiveness and safety of Olaparib outside of controlled clinical trial conditions.
Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase enzymes, specifically targeting PARP1 and PARP2. These enzymes play a crucial role in the DNA repair process, particularly in the repair of single-strand breaks. By inhibiting these enzymes, olaparib disrupts the DNA repair mechanism, leading to the accumulation of DNA damage in cells, particularly those with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations. This mechanism is referred to as synthetic lethality, where the combination of PARP inhibition and defective DNA repair pathways results in cell death, particularly in cancer cells .
Olaparib acts by inhibiting the enzyme poly(ADP-ribose) polymerase (PARP) []. PARP plays a critical role in repairing single-strand DNA breaks within cells []. In tumors with mutations in genes like BRCA1 and BRCA2, these DNA repair mechanisms are already compromised. By inhibiting PARP, Olaparib further disrupts DNA repair in these cancer cells, leading to their death [].
Olaparib undergoes several metabolic transformations in the body:
The major circulating metabolites include a ring-opened piperazin-3-ol moiety and two mono-oxygenated metabolites, although their pharmacodynamic activities remain largely uncharacterized .
Olaparib exhibits significant biological activity as an anticancer agent. Its primary mechanism involves:
The synthesis of olaparib has been described in various studies. A notable method involves:
This method highlights the importance of protecting groups in organic synthesis and the efficiency achieved through careful reaction conditions.
Olaparib is primarily used in oncology for:
Olaparib has been studied for its interactions with various drugs and biological systems:
Monitoring for hematological toxicities is essential during treatment due to the risk of myelodysplastic syndrome or acute myeloid leukemia associated with prolonged use .
Olaparib belongs to a class of drugs known as PARP inhibitors. Here are some similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Niraparib | Inhibits PARP1 and PARP2 | Approved for maintenance treatment in ovarian cancer |
Rucaparib | Inhibits PARP1 and PARP2 | Effective against BRCA-mutated tumors |
Talazoparib | Inhibits PARP1 and PARP2 | Higher potency compared to other PARP inhibitors |
Olaparib’s uniqueness lies in its specific application for patients with BRCA mutations across multiple cancer types, as well as its distinct metabolic pathway involving significant oxidative metabolism. Its approval history also marks it as the first PARP inhibitor approved for breast cancer treatment .
Acute Toxic;Irritant;Health Hazard